5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride
Overview
Description
This compound, also known as Lapatinib intermediate, has a CAS Number of 231278-84-5 and a molecular weight of 473.89 . Its IUPAC name is 5-(4-{3-chloro-4-[(3-fluorobenzyl)oxy]anilino}-6-quinazolinyl)-2-furaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H17ClFN3O3/c27-22-12-19 (5-8-25 (22)33-14-16-2-1-3-18 (28)10-16)31-26-21-11-17 (4-7-23 (21)29-15-30-26)24-9-6-20 (13-32)34-24/h1-13,15H,14H2, (H,29,30,31) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 650.3±55.0 °C and a predicted density of 1.407±0.06 g/cm3 . It is a dark brown solid and is slightly soluble in DMSO and very slightly soluble in methanol . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Furan-2-carbaldehydes in Synthesis
Furan-2-carbaldehydes, including compounds structurally related to the specified chemical, have been utilized as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This process highlights the potential of such compounds in green chemistry and sustainable synthesis practices, suggesting that the specified compound could similarly contribute to environmentally friendly synthetic routes (Yu et al., 2018).
Chalcone Derivatives as Antioxidants
The synthesis of chalcone derivatives from reactions involving furan-2-carbonyl compounds demonstrates the role of these compounds in generating potential antioxidants. This indicates the broader applicability of furan derivatives in creating molecules with significant biological activities, which could extend to the compound , suggesting its potential utility in exploring antioxidant properties (Prabakaran et al., 2021).
Antitumor Activity of Quinazoline Derivatives
Quinazoline derivatives have been shown to possess significant antitumor activities. For instance, certain 4-arylaminoquinazoline derivatives demonstrated high antiproliferative activities against tumor cells in vitro. This suggests that the specified compound, being a quinazoline derivative, may also hold potential in cancer research, particularly in the development of novel antitumor agents (Zhang et al., 2019).
Fluorine-substituted Quinazoline Derivatives and Anti-inflammatory Activity
The study on fluorine-substituted quinazoline derivatives revealed their potential anti-inflammatory activity, suggesting that structural analogs, such as the specified compound, could be explored for their effects on inflammatory processes. This underscores the relevance of such compounds in medicinal chemistry, particularly in the search for new anti-inflammatory drugs (Sun et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClFN3O3.ClH/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24;/h1-13,15H,14H2,(H,29,30,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHOSJCCRNVWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610489 | |
Record name | 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388082-76-6 | |
Record name | 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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